![molecular formula C20H22N2O3 B2862137 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2063274-76-8](/img/structure/B2862137.png)
1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a complex organic molecule characterized by a bicyclic structure with multiple functional groups. It exhibits a unique chemical architecture which makes it of significant interest in various fields including synthetic chemistry, medicinal chemistry, and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures that integrate advanced organic synthesis techniques. A common synthetic route might include the following steps:
Synthesis of the azabicyclo[3.2.1]octane core: This can be achieved via Diels-Alder reactions, utilizing diene and dienophile precursors.
Introduction of the cinnamoyl group: A Friedel-Crafts acylation can be used to attach the cinnamoyl moiety to the core structure.
Formation of the pyrrolidine-2,5-dione ring: This step may involve cyclization reactions under specific conditions, using reagents such as strong acids or bases to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the synthesis process can be optimized for higher yields and scalability. Techniques such as flow chemistry may be employed to streamline reaction steps and minimize reaction times. Catalysts and reaction conditions are carefully selected to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the cinnamoyl and pyrrolidine moieties. Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: : Reduction reactions can target the carbonyl groups, potentially employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in basic or acidic medium.
Reduction: : Sodium borohydride (NaBH4) in alcohol solvents or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: : Halogenation can be achieved using halogen sources like N-bromosuccinimide (NBS) under light or radical initiators.
Major Products Formed
Oxidation: : Conversion of cinnamoyl group to cinnamic acid derivatives.
Reduction: : Formation of alcohols or amines from carbonyl-containing groups.
Substitution: : Introduction of halogen atoms or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Serves as a probe molecule to study biochemical pathways and receptor interactions.
Medicine: : Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: : Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" exerts its effects can involve several pathways:
Molecular Targets: : It may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.
Pathways Involved: : The compound may influence signaling pathways such as the cAMP pathway, modulating cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bicyclic lactams and derivatives of azabicyclooctane. What sets "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" apart is its unique combination of functional groups which confer distinctive chemical reactivity and biological activity.
Similar Compounds: : 8-azabicyclo[3.2.1]octane derivatives, pyrrolidine-2,5-dione derivatives, cinnamoyl substituted bicyclic lactams.
There you have it. Quite a fascinating compound, isn't it? What aspect of it intrigues you the most?
Eigenschaften
IUPAC Name |
1-[8-[(E)-3-phenylprop-2-enoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(9-6-14-4-2-1-3-5-14)21-15-7-8-16(21)13-17(12-15)22-19(24)10-11-20(22)25/h1-6,9,15-17H,7-8,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCJGGYBVMJSZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2862054.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
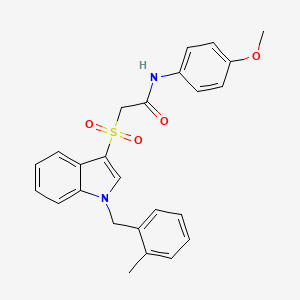
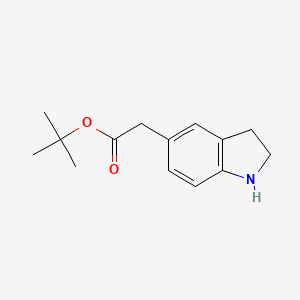
![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)
![N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)
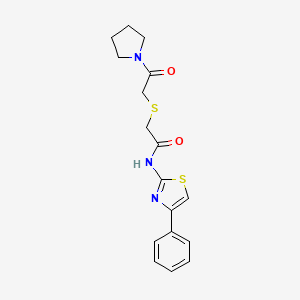
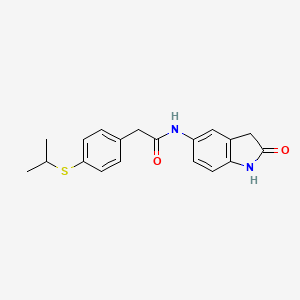
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)
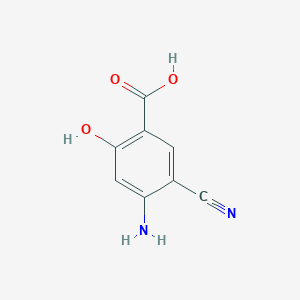
![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
